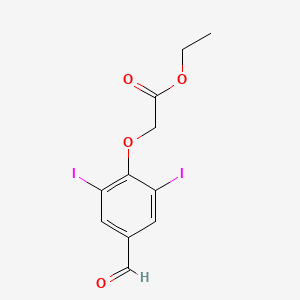
Ethyl (4-formyl-2,6-diiodophenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (4-formyl-2,6-diiodophenoxy)acetate is an organic compound with the molecular formula C11H10I2O4. It is characterized by the presence of two iodine atoms, a formyl group, and an ethyl ester group attached to a phenoxyacetate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (4-formyl-2,6-diiodophenoxy)acetate typically involves the iodination of a phenoxyacetate precursor followed by formylation. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atoms at the 2 and 6 positions of the phenoxy ring. The formyl group can be introduced via a Vilsmeier-Haack reaction, which involves the reaction of the iodinated phenoxyacetate with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl (4-formyl-2,6-diiodophenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions. .
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Ammonia (NH3), primary or secondary amines
Major Products Formed
Oxidation: Formation of ethyl (4-carboxy-2,6-diiodophenoxy)acetate
Reduction: Formation of ethyl (4-hydroxymethyl-2,6-diiodophenoxy)acetate
Substitution: Formation of ethyl (4-formyl-2,6-diaminophenoxy)acetate
Scientific Research Applications
Ethyl (4-formyl-2,6-diiodophenoxy)acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of Ethyl (4-formyl-2,6-diiodophenoxy)acetate depends on its specific application. In biological systems, it may interact with cellular components through its formyl and iodine groups. The formyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their function. The iodine atoms may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Ethyl (4-formyl-2,6-diiodophenoxy)acetate can be compared with other similar compounds, such as:
Vanillin acetate: Similar in structure but lacks the iodine atoms.
Ethyl (4-formyl-2,6-dichlorophenoxy)acetate: Similar structure but with chlorine atoms instead of iodine.
The uniqueness of this compound lies in the presence of iodine atoms, which can significantly influence its chemical and biological properties.
Properties
Molecular Formula |
C11H10I2O4 |
|---|---|
Molecular Weight |
460.00 g/mol |
IUPAC Name |
ethyl 2-(4-formyl-2,6-diiodophenoxy)acetate |
InChI |
InChI=1S/C11H10I2O4/c1-2-16-10(15)6-17-11-8(12)3-7(5-14)4-9(11)13/h3-5H,2,6H2,1H3 |
InChI Key |
QFLOEWADOAQJKB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1I)C=O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















